1-Deoxy-L-idonojirimycin HCl

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Deoxy-L-idonojirimycin HCl (also known as 1-DNJ) is a biologically active natural compound . It is an alkaloid azasugar or iminosugar . It is found in mulberry leaves and Commelina communis (dayflower) as well as from several bacterial strains such as Bacillus and Streptomyces species . It is also used in the synthesis of 1-deoxynojirimycin (DNJ) .

Synthesis Analysis

1-Deoxy-L-idonojirimycin HCl can be synthesized from readily available 2,3,4,6-tetra-O-benzyl-d-glucopyranose via Ir-catalyzed reductive amination in water, “borrowing hydrogen” under neat conditions, and Pd-catalyzed debenzylation .

Molecular Structure Analysis

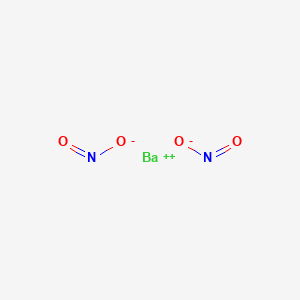

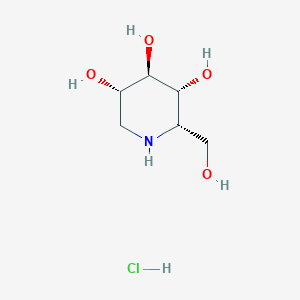

The molecular formula of 1-Deoxy-L-idonojirimycin HCl is C6H14ClNO4 . The IUPAC name is (2S,3R,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride . The molecular weight is 199.63 g/mol .

Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Deoxy-L-idonojirimycin HCl include a molecular weight of 199.63 g/mol, a hydrogen bond donor count of 6, a hydrogen bond acceptor count of 5, and a rotatable bond count of 1 . The exact mass is 199.0611356 g/mol .

科学的研究の応用

Antidiabetic Applications

1-Deoxy-L-idonojirimycin HCl (1-DNJ) is known to have antidiabetic properties . It acts as a prominent inhibitor of α-glucosidase , an enzyme that breaks down carbohydrates into glucose. By inhibiting this enzyme, 1-DNJ can slow down the digestion of carbohydrates and thus reduce the rise in blood glucose levels after meals. This makes it potentially useful for treating non-insulin-dependent (type II) diabetes mellitus .

Anti-obesity Applications

1-DNJ also has potential applications in the treatment of obesity . By inhibiting enzymes related to glucose metabolism, it can potentially affect the body’s energy balance and lead to weight loss .

Anti-HIV Applications

The compound has been associated with anti-HIV properties . While the exact mechanisms are not fully understood, it is believed that 1-DNJ may interfere with the virus’s ability to enter and infect cells .

Antitumor Applications

1-DNJ has been associated with antitumor properties . It may inhibit the growth of cancer cells and could potentially be used in cancer treatment .

Antibacterial Applications

1-Deoxy-L-idonojirimycin HCl is listed under antibacterials , suggesting its potential use in combating bacterial infections. However, more research is needed to understand its exact role and effectiveness in this area .

Analytical Applications

1-Deoxy-L-idonojirimycin can be used for analytical method development, method validation (AMV), and Quality Controlled (QC) application . It can serve as a reference material for highly accurate and reliable data analysis .

作用機序

Target of Action

The primary target of 1-Deoxy-L-idonojirimycin HCl is yeast α-glucosidase . This enzyme plays a crucial role in the breakdown of complex carbohydrates into simple sugars.

Mode of Action

1-Deoxy-L-idonojirimycin HCl acts as an inhibitor of yeast α-glucosidase . It interacts with the enzyme, preventing it from breaking down complex carbohydrates. This interaction and the resulting changes can lead to significant alterations in cellular metabolism.

Biochemical Pathways

The inhibition of yeast α-glucosidase by 1-Deoxy-L-idonojirimycin HCl affects the carbohydrate metabolism pathway. This can lead to a buildup of complex carbohydrates and a decrease in the production of simple sugars. The downstream effects of this alteration can impact various biological functions and pathways .

Result of Action

The molecular and cellular effects of 1-Deoxy-L-idonojirimycin HCl’s action primarily involve alterations in carbohydrate metabolism due to the inhibition of yeast α-glucosidase . These changes can have significant effects on cellular energy production and other related processes.

将来の方向性

The future directions of 1-Deoxy-L-idonojirimycin HCl research are not explicitly mentioned in the search results. However, given its bioactivities, it could be further explored for its anti-hyperglycemic, anti-obesity, and antiviral features .

特性

IUPAC Name |

(2S,3R,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO4.ClH/c8-2-3-5(10)6(11)4(9)1-7-3;/h3-11H,1-2H2;1H/t3-,4-,5+,6+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJIHMALTJRDNQI-SIQASLMSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(N1)CO)O)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H]([C@@H](N1)CO)O)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Deoxy-L-idonojirimycin HCl | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![14-O-[(1-AMino-2-Methylpropan-2-yl)thioacetyl]Mutilin](/img/structure/B1141898.png)

![2-Fluoro-2-deoxy-D-glucose, [5,6-3H]](/img/structure/B1141899.png)

![Ethyl 4-oxo-1,4-dihydropyrido[3,4-d]pyrimidine-2-carboxylate](/img/structure/B1141908.png)